molecular formula C16H23N3O3 B4628462 3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide

Cat. No.: B4628462
M. Wt: 305.37 g/mol
InChI Key: AYKWRRMVPHGQKD-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a piperazine moiety linked through a propyl chain. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Amide Formation: The 3-methoxybenzoyl chloride is then reacted with 3-(4-methylpiperazin-1-yl)propylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, piperazine moiety, and benzamide backbone contribute to its versatility and potential for various applications.

Properties

IUPAC Name

3-methoxy-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18-8-10-19(11-9-18)15(20)6-7-17-16(21)13-4-3-5-14(12-13)22-2/h3-5,12H,6-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKWRRMVPHGQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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